molecular formula C20H28ClN3O3 B2555071 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride CAS No. 1396798-48-3

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride

Cat. No. B2555071
CAS RN: 1396798-48-3
M. Wt: 393.91
InChI Key: KNOHALGAODOCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H28ClN3O3 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR5 Receptor Antagonist

  • HIV Treatment : The compound has been studied for its potential as a treatment for HIV-1. It acts as a noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial in the entry of HIV-1 into cells. This mechanism suggests its potential in overcoming HIV viral resistance (Watson et al., 2005).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor : Research has explored the molecular interaction of similar compounds with the CB1 cannabinoid receptor. These studies are significant in understanding how the compound might interact with receptors in the body, influencing its pharmacological profile (Shim et al., 2002).

Antidepressant Potential

  • Depression Treatment : Studies indicate that compounds structurally similar to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride may possess antidepressant properties. These findings are crucial for developing new treatments for depression (Pytka et al., 2017).

Antimicrobial Activity

  • Antibacterial Applications : The compound and its derivatives have been evaluated for antimicrobial activities, showing moderate to good effectiveness against various microorganisms. This aspect is vital in the search for new antibacterial agents (Bektaş et al., 2007).

Synthesis and Bioactivity

  • Chemical Synthesis : Various methods have been developed for synthesizing this compound and related derivatives. These methods are crucial for producing the compound in quantities sufficient for research and potential therapeutic applications (Abbasi et al., 2019).

Selective Estrogen Receptor Modulator (SERM)

  • Estrogen Receptor Modulation : Structurally similar compounds have been identified as SERMs, showing potential in targeting estrogen receptors with varying agonist or antagonist effects. This property could be crucial in the treatment of conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3.ClH/c1-14(2)25-18-7-5-17(6-8-18)20(24)23-11-9-22(10-12-23)13-19-15(3)21-26-16(19)4;/h5-8,14H,9-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOHALGAODOCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.